REACTION_SMILES
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[Al+3:2].[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH2:7]([CH:8]1[CH2:9][O:10][C:11](=[O:12])[N:13]1[C:20]([CH:21]([CH2:22][CH2:23][CH2:24][CH2:25][O:26][CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[CH3:34])=[O:35])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[CH2:20]([CH:21]([CH2:22][CH2:23][CH2:24][CH2:25][O:26][CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[CH3:34])[OH:35]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(CCCCOCc1ccccc1)C(=O)N1C(=O)OCC1Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CCCCOCc1ccccc1)C(=O)N1C(=O)OCC1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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CC(CO)CCCCOCc1ccccc1
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Type
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product
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Smiles
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CC(CO)CCCCOCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |